SCH 900822

Type 2 Diabetes Metabolic Disease GPCR Antagonism

SCH 900822's unique spiroimidazolone scaffold ensures distinct binding kinetics and exceptional GLP-1R selectivity. Ideal for clean in vitro glucagon signaling assays & in vivo metabolic studies in DIO models. Reliable reference for medicinal chemistry SAR.

Molecular Formula C34H43Cl2N7O2
Molecular Weight 652.7 g/mol
Cat. No. B15496157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH 900822
Molecular FormulaC34H43Cl2N7O2
Molecular Weight652.7 g/mol
Structural Identifiers
SMILESCC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5=CC(=CC(=C5)Cl)Cl
InChIInChI=1S/C34H43Cl2N7O2/c1-32(2,3)14-13-27(21-7-9-22(10-8-21)30(44)37-20-28-39-41-42-40-28)43-31(45)29(23-17-25(35)19-26(36)18-23)38-34(43)15-11-24(12-16-34)33(4,5)6/h7-10,17-19,24,27H,11-16,20H2,1-6H3,(H,37,44)(H,39,40,41,42)/t24?,27-,34?/m1/s1
InChIKeyQSZJSUYLKJZUKX-MTABRHERSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCH 900822: A Selective Glucagon Receptor Antagonist for Diabetes Research


SCH 900822 (CAS 1220894-09-6) is a potent and selective antagonist of the human glucagon receptor (hGCGR) . It functions by blocking the binding of glucagon to its receptor, thereby inhibiting hepatic glycogenolysis and gluconeogenesis, leading to reduced blood glucose production . The compound is a member of the spiroimidazolone chemical class and has been characterized in vitro and in vivo for its potential utility in type 2 diabetes research [1].

Why SCH 900822 Cannot Be Readily Substituted by Other Glucagon Receptor Antagonists


Although multiple glucagon receptor antagonists exist, they exhibit significant variability in potency, selectivity, and in vivo efficacy profiles. For instance, MK-0893 and L-168049 show different IC50 values and selectivity windows against related GPCRs, which can dramatically alter biological outcomes [1]. Direct substitution without validation of the specific assay system and endpoints risks inconsistent and non-reproducible results. The unique spiroimidazolone scaffold of SCH 900822 imparts distinct binding kinetics and an exceptional selectivity profile, particularly over the glucagon-like peptide-1 receptor (GLP-1R), a critical differentiating factor for research applications [2].

SCH 900822: Quantitative Evidence for Differentiated Potency, Selectivity, and In Vivo Efficacy


Sub-15 nM IC50 Potency Against Human Glucagon Receptor

SCH 900822 demonstrates potent antagonism of the human glucagon receptor with an IC50 of 14 nM [1]. This is comparable to the high potency of other advanced glucagon receptor antagonists, confirming its utility for research applications requiring robust target engagement [2][3].

Type 2 Diabetes Metabolic Disease GPCR Antagonism

Exceptional Selectivity Against the Closely Related GLP-1 Receptor

SCH 900822 displays 'exceptional selectivity' for hGCGR over the human glucagon-like peptide-1 receptor (GLP-1R) [1]. This is a critical differentiator, as off-target antagonism of GLP-1R could confound metabolic studies. In comparison, MK-0893 demonstrates functional IC50 values of >10,000 nM for GLP-1R [2].

Receptor Selectivity GLP-1R GPCR Pharmacology

In Vivo Glucose Lowering at Low Oral Doses in Diet-Induced Obesity Models

SCH 900822 demonstrates robust in vivo efficacy in diet-induced obese (DIO) mice, significantly lowering 24-hour nonfasting glucose levels at single oral doses of 3 and 10 mg/kg [1]. It also decreased fasting blood glucose at 30 mg/kg in a streptozotocin-treated DIO mouse pharmacodynamic assay and blunted glucagon-stimulated glucose excursion [1].

In Vivo Pharmacology Oral Bioavailability Glucose Homeostasis

Distinct Spiroimidazolone Scaffold Differentiates SCH 900822 from Other Antagonists

SCH 900822 is based on a novel spiroimidazolone scaffold, a structural class distinct from other known glucagon receptor antagonists [1]. For example, MK-0893 contains a β-alanine moiety [2], and L-168049 is a benzamide derivative [3]. This chemical divergence can translate to differences in binding mode, pharmacokinetics, and off-target liability profiles.

Medicinal Chemistry Chemical Scaffold Structure-Activity Relationship

SCH 900822: Validated Application Scenarios in Metabolic Research


In Vitro Studies of Glucagon Signaling and Hepatic Glucose Production

SCH 900822 is ideal for in vitro assays designed to study the glucagon signaling pathway and its effects on hepatic glucose output. Its potent IC50 of 14 nM [1] and exceptional selectivity over GLP-1R [2] ensure that observed effects on glucose production, glycogenolysis, or gluconeogenesis in hepatocyte cultures are directly attributable to GCGR antagonism. This reduces the confounding influence of off-target GPCR engagement, leading to cleaner and more interpretable data sets.

In Vivo Metabolic Studies in Rodent Models of Obesity and Diabetes

The validated in vivo efficacy of SCH 900822 in DIO and STZ/DIO mouse models [1] makes it a reliable tool for preclinical studies exploring the role of glucagon antagonism in metabolic disease. Its oral bioavailability and demonstrated glucose-lowering effect at doses of 3-30 mg/kg [1] provide a clear dosing benchmark for researchers. This compound can be used to investigate the effects of chronic GCGR blockade on body weight, glucose homeostasis, and lipid metabolism.

Structure-Activity Relationship (SAR) Studies Around the Spiroimidazolone Core

For medicinal chemists engaged in developing novel glucagon receptor antagonists, SCH 900822 serves as a critical reference compound. Its distinct spiroimidazolone scaffold [1] represents a well-characterized starting point for exploring structure-activity relationships distinct from the MK-0893 (β-alanine) or L-168049 (benzamide) chemical classes. Comparative studies can help elucidate the impact of different chemical scaffolds on binding kinetics, selectivity, and in vivo pharmacology.

Pharmacological Comparison with Other GCGR Antagonists

Researchers requiring a panel of structurally and pharmacologically diverse GCGR antagonists will find SCH 900822 an essential component. Its potency, selectivity profile, and in vivo characteristics can be directly compared to compounds like MK-0893 or L-168049 in standardized assays to dissect target biology or to identify compound-specific effects. This comparative approach is invaluable for target validation and for selecting the most appropriate tool compound for a given experimental question [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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